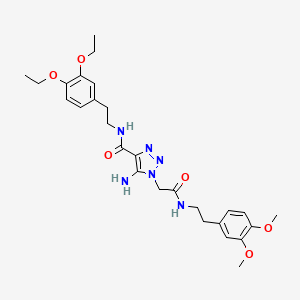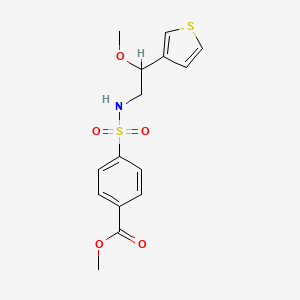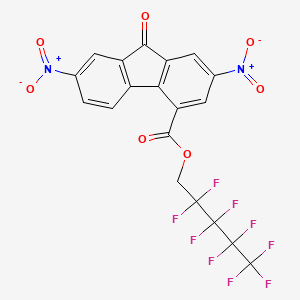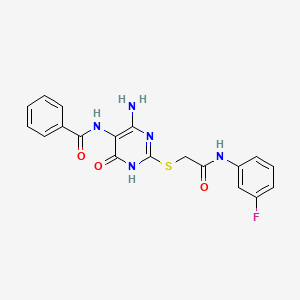![molecular formula C24H25N5O2 B3014955 N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 2034371-31-6](/img/structure/B3014955.png)
N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are a group of compounds that have shown significant biological activities . They are known for their intriguing structures and exceptional biological activities .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves the use of a robust approach such as the microwave technique . The process involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines is characterized by the presence of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives is well-characterized using spectral and elemental analyses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidines include the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines . This reaction is carried out in isopropanol with the addition of concentrated HCl .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its synthesis process. For instance, it is synthesized as a yellow solid with a melting point of 287–288 °C . Its IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), 1609 (C=N) .Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
- Research has explored the synthesis of various heterocyclic compounds, including thiazolopyrimidines and triazines derived from compounds structurally similar to "N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide." These compounds have been evaluated for their anti-inflammatory, analgesic, and COX-2 inhibitory activities, showing promising pharmacological potential (Abu‐Hashem et al., 2020).
- Novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, structurally related to the query compound, have been synthesized and characterized for their antimicrobial activity against various bacterial and fungal strains, demonstrating significant antimicrobial potential (Devarasetty et al., 2019).
Material Science Applications
- Polyesteramides with pendant functional groups have been synthesized from morpholine-2,5-dione derivatives. These materials, relevant to the query compound due to the morpholine moiety, find applications in the development of biodegradable polymers with potential for medical and environmental applications (Veld et al., 1992).
Advanced Chemical Synthesis
- The synthesis of pyrido[3,4-d]pyrimidines through the condensation of related carboxylates with morpholine-4-carboxamidine showcases the chemical versatility of pyrimidine derivatives, highlighting their importance in medicinal chemistry and material science (Kuznetsov et al., 2007).
Mécanisme D'action
Target of Action
The compound, also known as N-(diphenylmethyl)-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, primarily targets multiple kinases . These kinases include EGFR, Her2, VEGFR2, and CDK2 . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cell’s biochemical processes . For instance, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeted kinase inhibition . It can induce cell cycle arrest, leading to the cessation of cell division . Additionally, it can trigger apoptosis, a form of programmed cell death . These effects are accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic protein Bcl-2 activity .
Pharmacokinetics
The compound’s potency against its targets suggests that it may have favorable adme properties that allow it to effectively reach and interact with its targets .
Result of Action
The compound’s action results in significant molecular and cellular effects. It exhibits cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM . This suggests that the compound can effectively inhibit cell growth and induce cell death in cancer cells .
Propriétés
IUPAC Name |
N-benzhydryl-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c30-24(27-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19)29-16-20-15-25-23(26-21(20)17-29)28-11-13-31-14-12-28/h1-10,15,22H,11-14,16-17H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWLZMYFRBWQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B3014872.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B3014874.png)

![Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3014877.png)
![Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B3014878.png)

![4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3014881.png)

![3-benzyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3014884.png)
![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide](/img/structure/B3014885.png)




